2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
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Description
The compound “2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These are heterocyclic compounds containing a pyrazine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazines involve reactions of 2-hydrazinopyridines with various reagents . For example, one method involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, with a cyclopropylmethyl group attached at the 2-position and a 4-methoxyphenyl group attached at the 7-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure, including the triazolo[4,3-a]pyrazine ring, the cyclopropylmethyl group, and the 4-methoxyphenyl group .Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound acts as a PARP1 inhibitor . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cell, which can result in cell death, particularly in cells that are deficient in certain DNA repair pathways.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . Normally, PARP1 detects DNA damage and recruits other proteins to repair the damage This can lead to the accumulation of DNA damage, which can trigger cell death.
Result of Action
The result of the compound’s action is the induction of cell death in cells with deficiencies in certain DNA repair pathways . This makes it a potential therapeutic agent for the treatment of certain types of cancer, as cancer cells often have deficiencies in DNA repair mechanisms.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-13-6-4-12(5-7-13)18-8-9-19-14(15(18)21)17-20(16(19)22)10-11-2-3-11/h4-9,11H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLGMDXVRVZXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4CC4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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